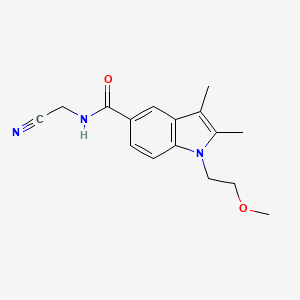
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been suggested as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues. N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been shown to increase insulin signaling and glucose uptake in cultured cells and in animal models of obesity and diabetes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the stabilization of the active conformation of PTP1B, which leads to its inhibition.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue. This compound has also been shown to reduce hepatic glucose production and improve lipid metabolism in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been extensively studied in preclinical models of obesity and diabetes, and its effects on glucose tolerance, insulin sensitivity, and lipid metabolism have been well characterized. However, its potential therapeutic application in humans is still under investigation, and its safety and efficacy in clinical trials have not been established.
Direcciones Futuras
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. Future research should focus on the optimization of its pharmacological properties, including its bioavailability, metabolic stability, and selectivity for PTP1B. The safety and efficacy of this compound in clinical trials should also be evaluated. Additionally, the potential of this compound as a tool compound for the study of PTP1B function and insulin signaling should be explored.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide involves several steps, starting from the commercially available 5-bromoindole-2-carboxylic acid. The key step is the cyanomethylation of the indole ring, which is achieved by the reaction of the corresponding aldehyde with trimethylsilyl cyanide in the presence of a Lewis acid catalyst. The resulting nitrile is then converted to the amide by reaction with the appropriate amine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic application in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-12(2)19(8-9-21-3)15-5-4-13(10-14(11)15)16(20)18-7-6-17/h4-5,10H,7-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHHTSFDVKSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC#N)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
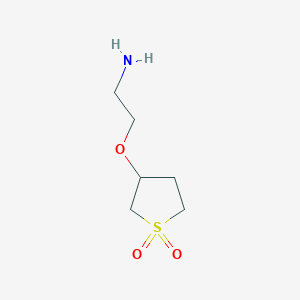
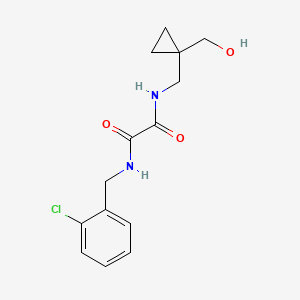
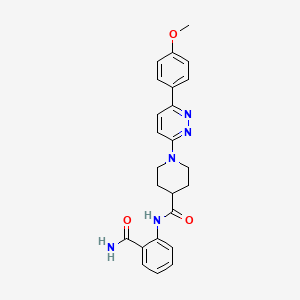
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)

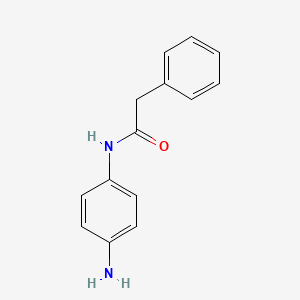
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2457491.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2457492.png)
![2-Ethylsulfanyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2457495.png)
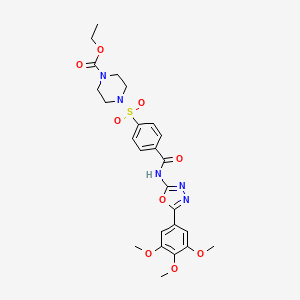

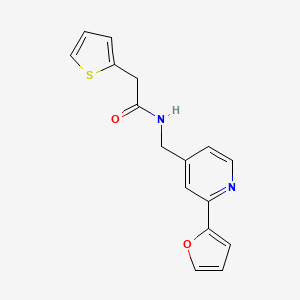
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2457505.png)

